molecular formula C31H28ClN3O3 B11609916 7-{[4-(Benzyloxy)-3-chloro-5-ethoxyphenyl][(4-methylpyridin-2-yl)amino]methyl}quinolin-8-ol

7-{[4-(Benzyloxy)-3-chloro-5-ethoxyphenyl][(4-methylpyridin-2-yl)amino]methyl}quinolin-8-ol

Cat. No.: B11609916
M. Wt: 526.0 g/mol
InChI Key: PIUTYAGHINCVIT-UHFFFAOYSA-N
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Description

The compound 7-{[4-(Benzyloxy)-3-chloro-5-ethoxyphenyl][(4-methylpyridin-2-yl)amino]methyl}quinolin-8-ol is a complex organic molecule that features a quinoline core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[4-(Benzyloxy)-3-chloro-5-ethoxyphenyl][(4-methylpyridin-2-yl)amino]methyl}quinolin-8-ol typically involves multiple steps, including:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic and pyridinyl positions.

    Reduction: Reduction reactions can occur at the quinoline core, potentially leading to the formation of dihydroquinoline derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitutions, while electrophilic substitutions may involve reagents like sulfuric acid and nitric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position can lead to the formation of benzaldehyde derivatives, while reduction of the quinoline core can yield dihydroquinoline compounds .

Scientific Research Applications

7-{[4-(Benzyloxy)-3-chloro-5-ethoxyphenyl][(4-methylpyridin-2-yl)amino]methyl}quinolin-8-ol:

Mechanism of Action

The mechanism of action of 7-{[4-(Benzyloxy)-3-chloro-5-ethoxyphenyl][(4-methylpyridin-2-yl)amino]methyl}quinolin-8-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, thereby modulating cellular processes. The exact pathways and targets would depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C31H28ClN3O3

Molecular Weight

526.0 g/mol

IUPAC Name

7-[(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)-[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol

InChI

InChI=1S/C31H28ClN3O3/c1-3-37-26-18-23(17-25(32)31(26)38-19-21-8-5-4-6-9-21)28(35-27-16-20(2)13-15-33-27)24-12-11-22-10-7-14-34-29(22)30(24)36/h4-18,28,36H,3,19H2,1-2H3,(H,33,35)

InChI Key

PIUTYAGHINCVIT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=NC=CC(=C4)C)Cl)OCC5=CC=CC=C5

Origin of Product

United States

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